Ethylene-d4-diamine
Overview
Description
It is a colorless liquid with a peculiar ammonia odor and is characterized by its lower volatility and higher boiling point at room temperature . This compound is widely used in chemical laboratories and industry, particularly in the synthesis of polymer compounds such as polyamide, polyester, and polyimide .
Scientific Research Applications
Ethylene-d4-diamine has a wide range of applications in scientific research:
Safety and Hazards
Ethylene-d4-diamine is flammable and can cause severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Mechanism of Action
Target of Action
Ethylene-d4-diamine is a deuterium-labeled variant of ethylenediamine . Ethylenediamine is an organic compound used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations . .
Mode of Action
It is known that ethylenediamine, the non-deuterated form, is a contact sensitizer capable of producing local and generalized reactions .
Biochemical Pathways
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Analysis
Biochemical Properties
Ethylene-d4-diamine plays a role in biochemical reactions, particularly as a chelating agent It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been seen to reduce seizures caused by systematic injection of proconvulsants , indicating that it may influence cell function and cellular processes
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Ethylene-d4-diamine is typically synthesized by reacting ethylene-D4 with aqueous ammonia . The reaction involves adding ethylene-D4 to an aqueous solution containing ammonia, resulting in the formation of this compound and the release of ammonia gas . This reaction is usually carried out under annealing conditions, and the product is isolated and purified by vacuum distillation . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Ethylene-d4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Ethylene-d4-diamine can be compared with other similar compounds such as:
Ethylenediamine: The non-deuterated form, which has similar chemical properties but different isotopic composition.
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine: A related compound with additional methyl groups, used in similar applications.
Tris(2-aminoethyl)amine: Another related compound with three amino groups, used in the synthesis of complex molecules. This compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving isotopic tracing and labeling.
Properties
IUPAC Name |
1,1,2,2-tetradeuterioethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIICEJLVQHRZGT-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480181 | |
Record name | Ethylene-d4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37164-19-5 | |
Record name | Ethylene-d4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37164-19-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was ethylene-d4-diamine used in this study instead of regular ethylenediamine?
A1: this compound (H2N–CD2–CD2–NH2) was used as a deuterium-labeled analogue of ethylenediamine (en) in the study. This isotopic substitution allows researchers to track the movement of hydrogen atoms during the electrolysis reaction. By observing whether the products contained deuterium or hydrogen, the researchers could determine which hydrogen atoms were eliminated from the ethylenediamine ligand during the formation of the monoimine and diimine complexes [].
Q2: What does the use of this compound tell us about the mechanism of electrolytic oxidation of the Ruthenium complex?
A2: The study found that the electrolysis of 2 resulted in two complex products, with two and four hydrogen atoms removed from the en ligand, respectively []. By substituting this compound for ethylenediamine, the researchers were able to confirm that the eliminated hydrogen atoms originated specifically from the ethylenediamine ligand and not from other parts of the molecule. This information is crucial for understanding the step-by-step mechanism of how the Ruthenium complex undergoes oxidation and forms the observed products.
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